D1 vs. D2 Functional Selectivity: A-86929 (Adrogolide Active Moiety) vs. Dihydrexidine
In in vitro functional assays measuring adenylate cyclase stimulation, A-86929 demonstrates greater than 400-fold selectivity for the dopamine D1 receptor over the D2 receptor [1]. In contrast, dihydrexidine (DHX; DAR-0100A), the prototypical high-affinity full D1 agonist, exhibits only approximately 10-fold D1/D2 selectivity in binding assays and retains significant D2 receptor functional activity [2]. This ~40-fold difference in functional selectivity window has mechanistic implications: dihydrexidine's D2 component can confound interpretation of D1-specific effects, whereas A-86929 at low to moderate concentrations acts as a functionally clean D1 probe [1][2].
| Evidence Dimension | D1 vs. D2 functional selectivity (in vitro adenylate cyclase assay) |
|---|---|
| Target Compound Data | >400-fold D1-selective (A-86929, active moiety of adrogolide) |
| Comparator Or Baseline | Dihydrexidine: ~10-fold D1/D2 selective (binding); functionally active at both D1 and D2 receptors |
| Quantified Difference | Approximately 40-fold greater functional selectivity for D1 over D2 for A-86929 vs. dihydrexidine |
| Conditions | In vitro functional assays measuring adenylate cyclase activity in cell lines expressing recombinant human D1 or D2 receptors |
Why This Matters
Researchers requiring a pharmacologically clean D1 receptor activation tool without confounding D2 receptor engagement should select adrogolide/A-86929 over dihydrexidine to avoid D2-mediated effects on experimental readouts.
- [1] Giardina WJ, Williams M. CNS Drug Rev. 2001 Fall;7(3):305-16. PMID: 11607045. View Source
- [2] Salmi P, Isacson R, Kull B. CNS Drug Rev. 2004 Fall;10(3):230-42. PMID: 15492773; and corroborating data from Mailman RB, et al. Dihydrexidine ~10-fold D1/D2 selective. View Source
